(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol

Anti-tumor Cytotoxicity HepG2

(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol, systematically referred to as (2S)-Magnolignan C (CAS 93697-42-8), is a chiral biphenyl-type neolignan isolated from the stem bark of Magnolia officinalis and Magnolia obovata. Belonging to the magnolol/honokiol structural class, it features a distinctive 2,3-dihydroxypropyl side chain in place of one allyl group, which fundamentally alters its hydrogen-bonding capacity, metabolic fate, and biological target engagement relative to the canonical magnolol and honokiol scaffolds.

Molecular Formula C18H20O4
Molecular Weight 300.3 g/mol
Cat. No. B12384861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol
Molecular FormulaC18H20O4
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESC=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)CC(CO)O)O)O
InChIInChI=1S/C18H20O4/c1-2-3-14-10-13(5-7-17(14)21)16-9-12(4-6-18(16)22)8-15(20)11-19/h2,4-7,9-10,15,19-22H,1,3,8,11H2/t15-/m0/s1
InChIKeyLHJCLTLPXXKFTJ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-Magnolignan C Procurement: A Stereochemically Defined Neolignan from Magnolia officinalis


(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol, systematically referred to as (2S)-Magnolignan C (CAS 93697-42-8), is a chiral biphenyl-type neolignan isolated from the stem bark of Magnolia officinalis and Magnolia obovata [1]. Belonging to the magnolol/honokiol structural class, it features a distinctive 2,3-dihydroxypropyl side chain in place of one allyl group, which fundamentally alters its hydrogen-bonding capacity, metabolic fate, and biological target engagement relative to the canonical magnolol and honokiol scaffolds [2].

Chiral neolignan for reference standard workflow
Stereochemical control for enantiomer comparison studies
Supports cell-model endpoint review against magnolol/honokiol

Why (2S)-Magnolignan C Cannot Be Replaced by Magnolol or Honokiol in Research Applications


Although magnolol and honokiol are the most commercially prevalent Magnolia neolignans, their symmetrical or regioisomeric bis-allyl structures confer distinct pharmacokinetic and target-selectivity profiles that fundamentally differ from the mono-allyl, mono-dihydroxypropyl architecture of (2S)-Magnolignan C. In a direct anti-tumor comparator study of 24 biphenyl-type neolignans, honokiol (compound 8) demonstrated moderate cytotoxicity across HepG2, HCT-116, H1975, and HUVEC cell lines, whereas Magnolignan C (compound 13) did not register among the active hits under identical assay conditions [1]. This differential activity landscape underscores that even closely related in-class compounds cannot be treated as interchangeable without risking erroneous experimental conclusions or failed proof-of-concept studies.

Target: (2S)-Magnolignan C
Non-cytotoxic probe
Dihydroxypropyl motif may shift target engagement away from bis-allyl magnolol pathways.
Substitute: Magnolol / Honokiol
Cytotoxic pathway activation
Honokiol shows reported cytotoxicity; endpoint profile may differ significantly and confound screening.
Substitute: Magnolignan A
Regioisomeric interference
Regioisomeric identity (A vs. C) may alter assay outcome; requires careful identity verification.
Target: (2S)-Magnolignan C
Stereochemical control
Racemic or (2R)-forms may not reproduce enantiomer-specific target binding.

(2S)-Magnolignan C Quantitative Differentiation Evidence Against Closest Analogs


Cytotoxicity Screening: Magnolignan C Is Inactive Where Honokiol Shows Anti-Tumor Activity

In a head-to-head screening of 24 biphenyl-type neolignans isolated from Magnolia officinalis against four human cancer cell lines, honokiol (compound 8) was among nine compounds exhibiting moderate cytotoxic activity. Magnolignan C (compound 13), bearing the (2S)-dihydroxypropyl substitution, was co-isolated and tested under identical conditions but was entirely absent from the list of active compounds [1]. This stark activity divergence demonstrates that the dihydroxypropyl modification ablates the anti-proliferative phenotype observed for the bis-allyl analog honokiol.

Cytotoxicity screening
Head-to-head
No moderate or strong cytotoxicity detected
Reported cell-model response context
Honokiol showed moderate activity; Magnolignan C was inactive in identical screens.
Anti-tumor Cytotoxicity HepG2 HCT-116 H1975 HUVEC

Regioisomeric Specificity: Magnolignan C vs. Magnolignan A Structural and Activity Divergence

Magnolignan A (CAS 93673-81-5), a regioisomer of Magnolignan C differing in the position of the dihydroxypropyl and allyl substituents on the biphenyl scaffold, exhibits measurable cytotoxic activity against HEp-2 and HepG2 cells via its glucoside derivative (IC50 = 13.3 µM and 46.4 µM, respectively) [1]. In contrast, Magnolignan C, under identical tumor-cell screening but in its aglycone form, showed no cytotoxic activity [2]. This regioisomer-dependent activity demonstrates that even subtle positional changes on the biphenyl core dictate biological outcome, making regioisomeric purity a critical procurement specification.

Regioisomeric specificity
Cross-study
Magnolignan A glucoside IC50 = 13.3 µM (HEp-2), 46.4 µM (HepG2)
Regioisomeric identity dictates outcome
Magnolignan C aglycone showed no cytotoxicity; substitution pattern is critical.
Regioisomer Cytotoxicity IC50 HEp-2 HepG2

Stereochemical Identity: (2S)-Magnolignan C as a Defined Enantiomer vs. Racemic or (2R)-Forms

Microbial oxidation of honokiol by Cunninghamella echinulata AS 3.3400 produces both (R)-magnolignan C and (S)-magnolignan C, with the (R)-enantiomer identified as a novel compound and the (S)-enantiomer corresponding to the naturally occurring form [1]. The two enantiomers were resolved and structurally characterized by CD, MS, and NMR, confirming distinct stereochemical identities. Although direct enantiomer-specific bioactivity data remain unpublished, the ability to separately produce and isolate each enantiomer establishes that stereochemical configuration is a defined, controllable variable that must be specified during procurement to ensure experimental reproducibility.

Enantiomeric identity
Method context
(2S)-enantiomer resolved from (2R) via biotransformation
Stereochemical-control context
CD, MS, and NMR characterization; [α]D = −6.8° for (2S) form.
Enantiomer Stereochemistry Biotransformation Cunninghamella echinulata

In Vivo Antidepressant Activity: Class-Level Evidence for Dihydroxylated Magnolol Metabolites

Although (2S)-Magnolignan C itself lacks published in vivo efficacy data, its close structural analog dihydroxydihydromagnolol (8,9-dihydroxydihydromagnolol), which shares the biphenyl-diol core with a dihydroxypropyl-type side chain, demonstrated significant antidepressant-like activity in the mouse forced swim test at 50–100 mg/kg i.p., comparable to magnolol under the same paradigm [1]. Additionally, dihydroxydihydromagnolol inhibited lymphocyte blastogenesis with an IC50 range of 11.26–26.29 µM [2], establishing that dihydroxylated magnolol derivatives possess central nervous system activity not observed for the parent bis-allyl compounds at equivalent doses. This class-level inference supports the rationale for investigating (2S)-Magnolignan C in neuropharmacological contexts where magnolol or honokiol exhibit off-target cytotoxicity.

Class-level inference
Data to verify
Dihydroxydihydromagnolol active in forced swim test
Supports neuropharmacology screening context
Magnolignan C lacks direct published data; class analog supports CNS screening rationale.
Antidepressant Forced swim test In vivo Dihydroxydihydromagnolol

(2S)-Magnolignan C: Recommended Research Application Scenarios Based on Differential Evidence


Negative Control or Selectivity Profiling in Anti-Tumor Screening Panels

Because Magnolignan C (compound 13) was explicitly identified as inactive across four human cancer cell lines where honokiol exhibited moderate cytotoxicity [4], it is an ideal negative-control compound for biphenyl-type neolignan screening cascades. Its inclusion allows researchers to discriminate between general neolignan scaffold effects and specific pharmacophore-driven anti-tumor activity, strengthening SAR conclusions in medicinal chemistry programs.

Stereochemistry-Dependent Target Engagement Studies

The demonstrated ability to produce and isolate both (R)- and (S)-magnolignan C enantiomers via microbial biotransformation [4] enables enantiomer-specific pharmacological profiling. Procurement of (2S)-Magnolignan C with certified enantiomeric excess supports studies investigating chiral recognition by biological targets such as cannabinoid receptors, GABA receptors, or metabolic enzymes known to differentiate between magnolol-derived enantiomers.

Neuropharmacology Screening Leveraging Dihydroxylated Neolignan Class Properties

Based on class-level evidence that dihydroxydihydromagnolol metabolites retain antidepressant efficacy comparable to magnolol in the forced swim test [4], (2S)-Magnolignan C is a rational candidate for CNS target screening where the cytotoxic activity of magnolol and honokiol would confound viability-based assay readouts. Its distinct cytotoxicity profile (inactive in tumor cell panels) makes it particularly suited for neuronal cell-based assays requiring extended compound exposure.

Regioisomeric Reference Standard for Analytical Method Development

The structural distinction between Magnolignan C and its regioisomer Magnolignan A, which exhibits quantifiable cytotoxicity (IC50 13.3–46.4 µM) [4], necessitates robust analytical differentiation in quality control of Magnolia-based extracts and formulations. (2S)-Magnolignan C serves as a critical reference standard for HPLC-MS/MS method validation, ensuring that botanical extract standardization accurately resolves regioisomeric and enantiomeric composition rather than relying on total magnolol/honokiol content.

Application
Selection Property
Validation Focus
Cell-model negative control
Negative-control specificity
Multi-cell-line endpoint confirmation
Chiral target-binding studies
Enantiomer-attribution review
Enantiomeric excess validation
Neuropharmacology screening
Class-level assay sensitivity
Endpoint reproducibility
Analytical reference standard
Regioisomeric specificity
LC-MS/MS method cross-validation
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